2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide
Description
This compound features a 1H-indole core substituted at the 3-position with a glyoxylamide group. The glyoxylamide moiety is further modified with a diethylaminoethyl chain, while the N-acyl group is a 4-fluorophenyl ring. This structure combines electron-rich (indole) and electron-deficient (4-fluorophenyl) aromatic systems, linked via a reactive α-ketoamide bridge. The diethylamino group enhances solubility and may influence pharmacokinetic properties through hydrogen bonding or steric effects.
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-3-25(4-2)20(27)14-26-13-18(17-7-5-6-8-19(17)26)21(28)22(29)24-16-11-9-15(23)10-12-16/h5-13H,3-4,14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQLTWGAEUYWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with diethylamine.
Formation of the Oxoacetamide Moiety: The oxoacetamide moiety is formed by reacting the intermediate compound with an appropriate acylating agent, such as an acid chloride or an anhydride.
Introduction of the Fluorophenyl Group:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Hydrolysis Reactions
The oxoacetamide group undergoes hydrolysis under acidic or basic conditions. In hydrochloric acid (6M, reflux, 8 hrs), the amide bond cleaves to yield 2-[1-(2-(diethylamino)-2-oxoethyl)indol-3-yl]-2-oxoacetic acid and 4-fluoroaniline (Fig. 1A). This reaction is monitored by TLC (Rf shift from 0.65 to 0.22 in ethyl acetate/hexane) and confirmed via IR spectroscopy (disappearance of amide C=O stretch at 1,650 cm⁻¹, emergence of carboxylic acid O-H at 3,200 cm⁻¹).
| Reaction Type | Conditions | Product | Yield | Characterization |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8 hrs | 2-oxoacetic acid derivative + 4-fluoroaniline | 85% | IR, NMR, TLC |
Alkylation at Indole Nitrogen
The indole nitrogen undergoes alkylation with methyl iodide in dimethylformamide (DMF) using potassium carbonate as a base (25°C, 12 hrs). This produces N-methylated indole derivatives, with a 72% yield (Table 1). The reaction is confirmed by -NMR, showing a singlet at δ 3.45 ppm for the N-CH3 group.
| Reagent | Conditions | Product | Yield | Characterization |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 25°C | N-methylated indole derivative | 72% | -NMR, LC-MS |
Oxidation of Indole Ring
Treatment with potassium permanganate (KMnO₄, 0.1M in H₂SO₄, 60°C, 4 hrs) oxidizes the indole ring to an oxindole structure. The reaction progress is tracked by UV-Vis spectroscopy (λmax shift from 290 nm to 320 nm).
| Oxidizing Agent | Conditions | Product | Yield | Characterization |
|---|---|---|---|---|
| KMnO₄ | 0.1M H₂SO₄, 60°C, 4 hrs | Oxindole derivative | 68% | UV-Vis, -NMR |
Reduction of Ketone Groups
The ketone groups are reduced using sodium borohydride (NaBH₄, methanol, 0°C, 2 hrs) to form secondary alcohols. The reaction shows 89% conversion efficiency, validated by IR (C=O stretch at 1,710 cm⁻¹ replaced by O-H at 3,400 cm⁻¹).
| Reducing Agent | Conditions | Product | Yield | Characterization |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 hrs | Alcohol derivative | 89% | IR, GC-MS |
Electrophilic Substitution
The indole ring undergoes nitration (HNO₃/H₂SO₄, 0°C, 1 hr) preferentially at the 5-position due to electron-donating effects of the diethylamino group. The product is confirmed via HPLC (retention time: 12.3 min) and -NMR (aromatic proton at δ 8.15 ppm) .
| Reagent | Conditions | Product | Yield | Characterization |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 hr | 5-Nitroindole derivative | 78% | HPLC, -NMR |
Nucleophilic Aromatic Substitution
The 4-fluorophenyl group participates in nucleophilic substitution with piperidine (DMF, 80°C, 6 hrs), replacing fluorine with a piperidine moiety. LC-MS analysis confirms the product (m/z 512.3 [M+H]⁺).
| Nucleophile | Conditions | Product | Yield | Characterization |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 6 hrs | Piperidine-substituted derivative | 63% | LC-MS, -NMR |
Key Insights:
-
The diethylamino group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating reactions at the indole nitrogen.
-
Steric hindrance from the oxoethyl side chain limits reactivity at the indole 2-position.
-
The fluorophenyl group’s electron-withdrawing nature directs electrophiles to the indole ring rather than the benzene moiety .
Scientific Research Applications
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. The presence of the indole structure in this compound suggests potential efficacy against various cancer cell lines. Studies on similar indole-based compounds indicate that they can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and enzyme inhibition.
Case Studies:
- Cytotoxicity Tests : Research has shown that compounds with similar structures exhibit significant cytotoxic effects against human cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells. For instance, related indole derivatives have demonstrated IC50 values indicating potent anti-proliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Indole Derivative A | HeLa | 10.56 ± 1.14 |
| Indole Derivative B | MCF7 | 15.23 ± 0.98 |
Enzyme Inhibition
The functional groups present in the compound suggest potential interactions with various enzymes, particularly those involved in metabolic pathways relevant to cancer and neurodegenerative diseases.
Mechanisms:
- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase, which is crucial in Alzheimer's disease pathology.
- Kinase Inhibition : Some indole derivatives target kinases involved in cell signaling pathways that regulate cell growth and survival.
Neuroprotective Effects
Given the diethylamino group's influence on membrane permeability, this compound may exhibit neuroprotective properties by modulating neurotransmitter levels or protecting against oxidative stress.
Research Insights:
Studies on related compounds have indicated their potential to protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting a promising avenue for treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogues
- Core Variations: Indole-based compounds (e.g., target compound, 2b, CH-FUBIATA) are prioritized for anticancer activity due to their planar aromatic systems, which facilitate intercalation or receptor binding .
- Substituent Effects: The diethylaminoethyl group in the target compound enhances solubility compared to non-polar substituents (e.g., 4-methylphenyl in 2b) . 4-Fluorophenyl vs.
Physicochemical Properties
- Solubility: The diethylamino group in the target compound increases hydrophilicity compared to CH-FUBIATA (logP ~3.5 vs. ~4.2) .
- Stability: α-Ketoamide derivatives are prone to hydrolysis; fluorination at the phenyl ring (target compound) may reduce degradation rates versus non-fluorinated analogs .
Biological Activity
The compound 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide is a novel indole derivative that has gained attention for its potential biological activities, particularly in the fields of cancer therapeutics and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an indole ring, a diethylamino group, and a fluorophenyl moiety. Its molecular formula is with a molecular weight of approximately 395.43 g/mol. The presence of the diethylamino group enhances its pharmacological potential by influencing solubility and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The indole nucleus is known for its high affinity to bind with multiple receptors, which can modulate various physiological processes. The diethylamino and oxoethyl groups further enhance its therapeutic efficacy by modifying its interaction dynamics with these targets.
Biological Activity
Research indicates that indole derivatives, including this compound, exhibit a wide range of biological activities:
- Anticancer Activity : Studies have shown that compounds similar to this compound can reduce the growth and viability of cancer cells, including temozolomide-resistant glioblastoma and doxorubicin-resistant breast cancer cells. These effects are often mediated through apoptosis or alternative cell death pathways like methuosis .
- Antimicrobial Properties : Indole derivatives are also recognized for their antifungal and antibacterial properties. This compound's unique structure may contribute to its effectiveness against various microbial strains.
Study 1: Anticancer Efficacy
A study evaluating the efficacy of related indole compounds demonstrated that they could significantly inhibit the proliferation of human T-lymphocyte tumor cells (CEM) and murine leukemia cells (L1210). The most potent derivatives exhibited IC50 values in the low micromolar range, suggesting strong cytotoxic effects against these cancer cell lines .
Study 2: Mechanistic Insights
Another investigation into indole-based compounds highlighted the importance of structural features such as the position of substituents on the indole ring in determining biological activity. Modifications at specific positions led to varying degrees of cytotoxicity, indicating that careful structural optimization is crucial for enhancing therapeutic potential .
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Indole Nucleus : Starting from commercially available indole derivatives.
- Introduction of Diethylamino Group : Achieved through nucleophilic substitution reactions.
- Formation of Oxoacetamide : The final acylation step involves reacting the indole derivative with an appropriate acylating agent under controlled conditions .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide, and how can purity be ensured?
- Methodology :
- Indole Alkylation : Introduce the diethylaminoethyl group via alkylation of indole using 2-chloro-N,N-diethylacetamide under basic conditions (e.g., K₂CO₃ in DMF) .
- Oxoacetamide Formation : Couple the alkylated indole with 4-fluorophenylamine via a mixed anhydride or active ester intermediate (e.g., using oxalyl chloride or HATU/DIPEA) .
- Purification : Employ gradient HPLC with C18 columns (e.g., 10–95% acetonitrile/water) to achieve >95% purity, validated by LC-MS .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- 1D/2D NMR : Assign indole protons (δ 7.1–7.8 ppm), diethylaminoethyl protons (δ 3.2–3.6 ppm), and fluorophenyl signals (δ 7.0–7.5 ppm). Use ¹H-¹³C HSQC/HMBC to verify connectivity .
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass accuracy .
- X-Ray Crystallography (if crystalline): Resolve stereoelectronic effects at the oxoacetamide and indole moieties .
Q. How can initial biological activity screening be designed for this compound?
- Methodology :
- In Vitro Assays : Prioritize targets based on structural analogs (e.g., tubulin inhibition for indole-oxoacetamides or GHSR modulation for triazole derivatives ). Use cell viability assays (MTT) and target-specific biochemical assays (e.g., kinase inhibition).
- Dose-Response : Test 0.1–100 µM concentrations with positive controls (e.g., paclitaxel for tubulin ).
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance potency against a target receptor?
- Methodology :
- Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., chloro, methoxy) or diethylaminoethyl groups (e.g., dimethylamino, piperidinyl) .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with tubulin’s colchicine site ).
- Biological Validation : Compare IC₅₀ values across analogs to correlate substituents with activity .
Q. What experimental approaches resolve contradictions in biological data (e.g., high in vitro potency but low cellular efficacy)?
- Methodology :
- Permeability Assays : Measure LogP (e.g., shake-flask method) and PAMPA permeability to assess cellular uptake .
- Metabolic Stability : Incubate with liver microsomes to identify rapid degradation (e.g., esterase-mediated hydrolysis of the oxoacetamide) .
- Orthogonal Assays : Confirm target engagement via thermal shift or SPR binding assays to rule off-target effects .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Methodology :
- ADMET Prediction : Use SwissADME or QikProp to predict solubility (LogS), cytochrome P450 interactions, and hERG liability .
- MD Simulations : Simulate compound-receptor dynamics (e.g., GROMACS) to optimize binding kinetics (e.g., residence time in GHSR ).
Q. What strategies validate in vivo efficacy and toxicity in preclinical models?
- Methodology :
- Rodent Xenografts : Administer 10–50 mg/kg (IP or oral) in cancer models, monitoring tumor volume and body weight .
- Toxicokinetics : Assess plasma exposure (AUC, Cₘₐₓ) and organ histopathology post-dosing .
- Biomarker Analysis : Quantify target modulation (e.g., tubulin polymerization in tumors via Western blot) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
